2-[4-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl]ethyl acetate
Overview
Description
2-[4-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl]ethyl acetate is a useful research compound. Its molecular formula is C15H22N6O4 and its molecular weight is 350.37 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[4-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)-1-piperazinyl]ethyl acetate is 350.17025320 g/mol and the complexity rating of the compound is 550. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chemical Synthesis and Structural Analysis
The compound is related to a class of chemicals with potential applications in various fields of scientific research, including chemical synthesis, structural analysis, and the development of therapeutic agents. A study by Carvalho et al. (2007) focused on the synthesis and crystallization of a closely related compound, highlighting the importance of hydrogen bonds in the formation of layered structures, which is crucial for understanding the molecular interactions and stability of such compounds (Carvalho, Emmerling, & Schneider, 2007).
Impurity Profiling in Drug Development
Thomasberger et al. (1999) discussed the impurity profiling of a platelet aggregation inhibitor, showcasing the role of compounds with similar structural features in ensuring the purity and efficacy of pharmaceuticals. This research emphasizes the necessity of advanced analytical techniques, like liquid chromatography-mass spectrometry, for the separation and characterization of byproducts in drug synthesis (Thomasberger, Engel, & Feige, 1999).
Neuroprotective Therapeutic Approaches
Lecanu et al. (2010) presented the synthesis and biological evaluation of a novel compound designed for neuroprotection in Alzheimer's disease treatment. This study illustrates the multi-target therapeutic potential of such compounds, highlighting their roles in inhibiting acetylcholinesterase activity, increasing acetylcholine levels, and offering protection against neurotoxicity (Lecanu et al., 2010).
Antimicrobial and Antifungal Activities
Rajkumar et al. (2014) investigated the synthesis and biological evaluation of piperazine derivatives for their antimicrobial activities. This research underlines the potential of compounds with piperazinyl groups in developing new antimicrobial agents, which could address the increasing resistance to traditional antibiotics (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Enzyme Inhibition for Drug Discovery
The study of enzyme inhibitors is crucial for the development of therapeutic agents targeting specific metabolic pathways. Dutta and Foye (1990) synthesized a series of compounds as potential inhibitors of aspartate transcarbamoylase, an enzyme involved in nucleotide synthesis. Their research demonstrates the relevance of such compounds in drug discovery, particularly for conditions where modulation of enzyme activity can have therapeutic benefits (Dutta & Foye, 1990).
Properties
IUPAC Name |
2-[4-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)piperazin-1-yl]ethyl acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N6O4/c1-10(22)25-9-8-20-4-6-21(7-5-20)14-16-11-12(17-14)18(2)15(24)19(3)13(11)23/h4-9H2,1-3H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDLDMYKFFOORML-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCN1CCN(CC1)C2=NC3=C(N2)C(=O)N(C(=O)N3C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N6O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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